Argireline
Description
Historical Context of Peptide-Based Neuromodulators in Cosmetic Science
The use of peptides in cosmetic products began in the late 1980s and gained significant traction in the early 2000s. researchgate.netnih.gov This emergence was driven by the concept of utilizing synthetic peptides as biomimetic agents, designed to mimic natural biological processes occurring in the skin and body. nih.govskinrocks.com Early inspirations included the identification of copper peptides in the 1970s and the subsequent understanding of their role in wound healing in the 1980s, which paved the way for their application in skincare. skinrocks.com The broader research into peptide synthesis, spurred by developments like the synthesis of glutathione (B108866) and isolation of oxytocin, further supported the potential for creating peptides with specific biological activities for cosmetic use. nih.gov
A key rationale for developing peptide-based neuromodulators was the search for non-neurotoxic alternatives to Clostridial neurotoxins, such as Botulinum Toxin Type A (Botox). mdpi.comdental-tribune.comcityskinclinic.comresearchgate.netresearchgate.net While highly effective for reducing wrinkles, botulinum toxins are invasive and carry potential risks. mdpi.comdental-tribune.comresearchgate.netcarecredit.comrejuvenationresource.com This created a demand for safer, non-injectable ingredients that could achieve similar effects by modulating the muscle contractions responsible for dynamic wrinkles. mdpi.comdental-tribune.comcityskinclinic.comresearchgate.netresearchgate.net The focus shifted towards identifying molecules that could interfere with neurotransmitter release through topical application. mdpi.com
Conceptual Framework of Argireline Development
This compound, chemically known as Acetyl Hexapeptide-8, was developed within this framework of seeking non-invasive neuromodulatory cosmetic ingredients.
Pioneering research in the early 2000s led to the development of this compound by the Spanish biotechnology company Lipotec. mdpi.comcityskinclinic.com The peptide was rationally designed as a synthetic hexapeptide to emulate the biological mechanism of botulinum toxin type A, specifically targeting the protein complex involved in neurotransmitter release. mdpi.comcityskinclinic.comresearchgate.netresearchgate.net A foundational study published by Blanes-Mira et al. in 2002 was instrumental in demonstrating the peptide's anti-wrinkle activity. mdpi.comresearchgate.netnih.govbibliotekanauki.pl This research focused on the peptide's ability to interfere with the SNARE complex, which is crucial for the exocytosis of neurotransmitters at the neuromuscular junction. mdpi.comresearchgate.netresearchgate.netbibliotekanauki.pl
This compound is a registered trademark and is marketed by Lubrizol, which acquired Lipotec. wikipedia.orglubrizol.com The peptide was launched commercially around the early 2000s, with sources citing 2000, 2001, or 2002 as the launch year. mdpi.comresearchgate.netbibliotekanauki.pllubrizol.comdeverauxspecialties.com It quickly gained recognition in the cosmetic market as an anti-wrinkle ingredient. lubrizol.com The development of this compound is supported by intellectual property, with patents related to its preparation and methods for its measurement in cosmetics. google.comgoogle.comepo.org this compound has been incorporated into a wide array of cosmetic products globally and is utilized by numerous beauty companies. lubrizol.com Building upon the original peptide, newer versions such as this compound® Amplified peptide (launched in 2020) and this compound® YOUth peptide (launched in 2023) have been introduced to the market, offering enhanced or specialized properties. lubrizol.com
Detailed Research Findings
Early research and subsequent studies have investigated the efficacy of this compound in reducing the appearance of wrinkles. A seminal study by Blanes-Mira et al. (2002) demonstrated a reduction in wrinkle depth. mdpi.comresearchgate.netnih.govbibliotekanauki.pl Another study reported significant anti-wrinkle efficacy over a four-week period. mdpi.comnih.gov
Here is a summary of some reported research findings:
| Study / Source | This compound Concentration | Treatment Duration | Reported Efficacy |
| Blanes-Mira et al. (2002) mdpi.comresearchgate.netbibliotekanauki.pl | 10% | 30 days | Up to 30% reduction in wrinkle depth. mdpi.comresearchgate.netbibliotekanauki.pl |
| Unspecified Study mdpi.comnih.gov | Not specified | 4 weeks | 48.9% anti-wrinkle efficacy. mdpi.comnih.gov |
| Lubrizol Data (this compound® Amplified) lubrizol.com | Not specified | Not specified | Up to 74.5% reduction in wrinkle volume (crow's feet). lubrizol.com |
| Lubrizol Data (this compound®) lubrizol.com | 2% | 1 week | 20.6% reduction in wrinkle appearance. lubrizol.com |
These findings highlight the peptide's activity in reducing the visible signs of aging, particularly dynamic wrinkles.
Structure
2D Structure
Properties
IUPAC Name |
4-acetamido-5-[[1-[[1-[[5-amino-1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H60N14O12S/c1-17(49)43-20(8-11-25(51)52)29(57)47-22(9-12-26(53)54)31(59)48-23(13-16-61-2)32(60)46-21(7-10-24(35)50)30(58)45-19(6-4-15-42-34(39)40)28(56)44-18(27(36)55)5-3-14-41-33(37)38/h18-23H,3-16H2,1-2H3,(H2,35,50)(H2,36,55)(H,43,49)(H,44,56)(H,45,58)(H,46,60)(H,47,57)(H,48,59)(H,51,52)(H,53,54)(H4,37,38,41)(H4,39,40,42) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZNPROJTJSYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H60N14O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
889.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616204-22-9 | |
| Record name | Acetyl hexapeptide-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Design and Synthesis of Argireline and Its Analogs
Rational Design Principles for Peptide Sequence Engineering
The rational design of Argireline focused on emulating the function of a specific protein involved in the release of neurotransmitters at the neuromuscular junction. researchgate.netlubrizol.com This approach aimed to create a peptide that could modulate this process without the need for invasive procedures. aestheticcosmetology.comlubrizol.com
Derivation from Synaptosomal-Associated Protein 25 (SNAP-25)
This compound's design is based on the N-terminal end of the synaptosomal-associated protein 25 (SNAP-25). mdpi.comaestheticcosmetology.comnih.gov SNAP-25 is a core component of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, which is essential for the docking and fusion of vesicles that release neurotransmitters like acetylcholine (B1216132). mdpi.comaestheticcosmetology.comjournee-mondiale.comactivepeptide.com By mimicking a fragment of SNAP-25, this compound is hypothesized to compete for a position within the SNARE complex, thereby interfering with its proper assembly and stability. aestheticcosmetology.comchempep.comjournee-mondiale.comresearchgate.netactivepeptide.com This interference can lead to a reduction in calcium-dependent neurotransmitter release, ultimately attenuating muscle contraction. mdpi.comresearchgate.net
Primary Amino Acid Sequence (Ac-EEMQRR-NH2) and Terminal Modifications
The primary amino acid sequence of this compound is a hexapeptide with the sequence Glu-Glu-Met-Gln-Arg-Arg. aestheticcosmetology.comchempep.com This sequence is synthetically modified at both the N-terminus and the C-terminus. The N-terminus is acetylated (Ac-), and the C-terminus is amidated (-NH2). chempep.comgenscript.com These terminal modifications are incorporated during synthesis. N-terminal acetylation is reported to enhance stability against enzymatic degradation and potentially improve skin penetration. chempep.comlifetein.com C-terminal amidation increases resistance to carboxypeptidases, thus potentially prolonging the peptide's activity. chempep.comlifetein.com The full sequence with modifications is represented as Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2. aestheticcosmetology.comchempep.comgenscript.com
Synthetic Methodologies for Acetyl Hexapeptide-8 Production
Acetyl Hexapeptide-8 (this compound) is produced through synthetic methods to ensure high purity and controlled production. specialchem.comcellmano.com Two primary approaches are employed: solid-phase peptide synthesis and liquid-phase segmented synthesis.
Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-Phase Peptide Synthesis (SPPS) is a common method for the production of this compound. chempep.comspecialchem.comcellmano.comgoogle.comgrindergym.comvjol.info.vn This technique involves the sequential coupling of protected amino acids to a growing peptide chain that is anchored to an insoluble solid support, typically a resin. chempep.comspecialchem.com The Fmoc/tBu strategy is frequently used in SPPS for this compound synthesis. chempep.com This involves repetitive cycles of Fmoc group deprotection and coupling of the next amino acid using coupling reagents such as HBTU or DIC/HOBt. chempep.com After the complete peptide sequence is assembled, including the N-terminal acetylation, the peptide is cleaved from the resin using cleavage cocktails, often containing trifluoroacetic acid (TFA). chempep.comgoogle.comunifi.it
Liquid-Phase Segmented Synthesis Approaches
While SPPS is widely used, liquid-phase segmented synthesis approaches have also been explored for this compound production. google.compatsnap.comgoogle.com This method involves synthesizing shorter peptide fragments in solution and then coupling these fragments to form the full hexapeptide. google.compatsnap.comgoogle.com For example, one approach involves synthesizing a tripeptide segment (Ac-Glu(OtBu)-Glu(OtBu)-Met-OH) and a dipeptide segment (H2N-Gln(Trt)-Arg-OH) separately using different methods (which could include solid-phase for one segment and liquid-phase for the other), and then coupling these segments. google.compatsnap.com Subsequently, this pentapeptide is coupled with the final amino acid (H-Arg-NH2) to yield the protected hexapeptide, which is then deprotected to obtain this compound. patsnap.comgoogle.com Liquid-phase segmented synthesis is suggested to potentially offer advantages such as simpler operation and lower product cost compared to strictly solid-phase methods, although SPPS is noted for its precise control over the sequence and ability to yield high purity. grindergym.comgoogle.comgoogle.com
Purification and Characterization of Synthetic this compound
Following synthesis, purification is a critical step to obtain this compound of sufficient purity for its intended applications. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a standard technique used for purifying synthetic peptides like this compound. chempep.comvjol.info.vnunifi.itresearchgate.netnih.gov This method separates the desired peptide from truncated sequences, unreacted starting materials, and other impurities based on their differing affinities for the stationary phase. chempep.comunifi.itnih.gov Various mobile phase systems, often involving gradients of water and acetonitrile (B52724) with a small percentage of trifluoroacetic acid, are employed in HPLC purification. unifi.itnih.gov
Characterization of the synthetic this compound is performed to confirm its identity, purity, and structural integrity. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for verifying the molecular weight and sequence of the synthesized peptide. aestheticcosmetology.comvjol.info.vnunifi.it Other analytical techniques such as nuclear magnetic resonance (NMR) and amino acid analysis may also be used for comprehensive characterization. Purity levels of greater than 95% or 98% are typically achieved after purification. chempep.comcellmano.comresearchgate.netgoogle.com
Structural Modifications and Peptide Derivatives
Structural modifications of the this compound sequence have been investigated to potentially enhance its biological interactions and physicochemical properties, such as skin permeability and affinity for metal ions. nih.govadvancedchemtech.com
Design and Synthesis of this compound Analogs (e.g., this compound Amplified peptide)
The design of this compound analogs involves altering the amino acid sequence or modifying the termini to achieve desired characteristics. Several this compound derivatives have been synthesized and studied, including AN1 (Glu-Ala-Met-Gln-Arg-Arg-NH₂), AN2 (Glu-Ala-His-Gln-Arg-Arg-NH₂), AN3 (Glu-Ala-Met-Gln-Ala-Arg-NH₂), AN4 (Ac-EAHRR-NH₂), AN5 (Ac-EEHQRR-NH₂), AN6 (Ac-EAHQRK-NH₂), and acetyl octapeptide-3 (Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH₂). nih.govnih.govnih.govciteab.comuni.lunih.gov
This compound and some of its derivatives, such as AN4, AN5, and AN6, have been prepared using solid-phase peptide synthesis (SPPS). nih.gov This method typically involves assembling the peptide chain on a solid support, followed by cleavage from the resin and purification. lubrizol.comnih.gov A liquid-phase segmented synthesis method for this compound has also been described, involving the synthesis of smaller peptide fragments that are subsequently coupled. epa.gov
This compound Amplified peptide represents an evolution of the original this compound peptide, designed with a different sequence to potentially offer superior activity. lubrizol.comnovoprolabs.com Its development involved exploring a large library of peptide sequences and utilizing digital technologies to predict efficacy against the target, followed by in vitro and ex vivo validation. novoprolabs.com This analog was developed following principles of green chemistry, utilizing natural amino acids from renewable sources and modifying the manufacturing process to reduce solvent usage and minimize waste. nih.govciteab.com
Investigation of Modified Sequences for Enhanced Biological Interactions
Studies have investigated the relationship between the structure of this compound analogs and their biological activities and interactions. Modifications to the this compound sequence can influence its properties, including its ability to penetrate the skin and its interaction with biological targets. nih.govadvancedchemtech.com For instance, modifications aimed at reducing the formation of zwitterions have been explored to potentially improve skin permeability, which is otherwise limited by the peptide's size and hydrophilic nature. goodmolecules.comadvancedchemtech.com
The impact of point mutations on the binding properties of this compound derivatives towards copper(II) ions has been discussed, indicating that even single amino acid replacements can alter physicochemical properties. nih.govuni.lu this compound Amplified peptide has demonstrated superior activity in attenuating neuronal exocytosis compared to the original this compound peptide in in vitro studies. nih.govciteab.com This suggests that modifications in the sequence can lead to enhanced biological interactions related to its mechanism of action.
Chelation Properties of this compound and its Derivatives with Metal Ions (e.g., Cu(II) ions)
This compound has demonstrated an affinity for copper(II) ions. nih.govnih.govciteab.comuni.luwikipedia.org The chelating properties of this compound and its derivatives with Cu(II) ions have been investigated using various experimental techniques, including potentiometric titration (PT), isothermal titration calorimetry (ITC), and circular dichroism spectroscopy (CD). nih.govciteab.comuni.luwikipedia.org These studies help to describe the acid-base properties of the peptides and the thermodynamic parameters of complex formation. nih.govwikipedia.org Density functional theory (DFT) calculations have also been employed to propose likely structures of the resulting Cu-peptide complexes. nih.govciteab.comwikipedia.org
Research has shown that this compound forms 1:1 complexes with copper(II) ions under specific experimental conditions. citeab.comuni.lu The stability of these complexes can vary among different this compound derivatives. For example, studies comparing this compound, AN1, and AN2 showed that the stability of the copper(II) complex increased in the order log₁₀KCu(AN1) < log₁₀KCu(this compound) < log₁₀KCu(AN2). uni.lu The AN2 sequence, which differs from this compound by two amino acids and has free termini, showed a significantly improved binding affinity for Cu(II) compared to the original, terminally blocked this compound sequence. nih.gov The nitrogen atom from the histidine imidazole (B134444) in AN2 has been identified as being involved in binding to the metal ion, contributing to the stability of the complex. nih.gov
The ability of this compound and its derivatives to chelate copper(II) ions is of interest, particularly in the context of skin health, as copper is important for collagen and elastin (B1584352) production. nih.gov Copper-chelating peptides may potentially help to supplement copper deficiency in the skin. nih.gov
Table 1: Stability Constants of Copper(II) Complexes with this compound and Derivatives
| Peptide | Sequence | log₁₀K (ITC) | Conditions | Source |
| This compound | Ac-EEMQRR-NH₂ | 4.37 | 20 mmol·L⁻¹ Caco solution, pH 6, 298.15 K | nih.gov |
| AN1 | Glu-Ala-Met-Gln-Arg-Arg-NH₂ | < log₁₀KCu(this compound) | 20 mmol·L⁻¹ Caco solution, pH 6, 298.15 K | uni.lu |
| AN2 | Glu-Ala-His-Gln-Arg-Arg-NH₂ | 6.92 | 20 mmol·L⁻¹ Caco solution, pH 6, 298.15 K | nih.govuni.lu |
Note: Table data is based on reported research findings under specific experimental conditions.
Mechanistic Dissection of Argireline S Cellular and Subcellular Interactions
Modulation of the SNARE Complex Assembly
The Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor (SNARE) complex is the core machinery responsible for mediating the fusion of vesicles with the presynaptic membrane, a prerequisite for neurotransmitter release. cannabeauty.esterra-organica.hr This complex is typically formed by three key proteins: VAMP (also known as synaptobrevin), Syntaxin, and SNAP-25. cannabeauty.esthe-hospitalist.org Argireline's primary mechanism involves the targeted disruption of this complex's formation and function. mdedge.comnih.gov
This compound is a hexapeptide designed as a structural mimic of the N-terminal end of the SNAP-25 protein. mdedge.comcannabeauty.esterra-organica.hr This structural similarity allows it to compete with the native SNAP-25 protein for a position within the SNARE complex. maelove.comcosmeticsbusiness.comresearchgate.net By occupying the binding site that SNAP-25 would normally fill, this compound effectively acts as a competitive inhibitor, preventing the proper integration of SNAP-25 into the developing SNARE assembly. corepeptides.combellomag.comnih.gov This competition is the initial and crucial step in its modulatory effect on neuronal signaling. cannabeauty.es
By competitively interfering with SNAP-25's position, this compound hinders the proper assembly of the SNARE complex. mdedge.comnih.gov This interference leads to a destabilization of the entire protein structure. nih.govterra-organica.hrresearchgate.net An improperly formed or unstable SNARE complex cannot efficiently capture vesicles and bring them to the presynaptic membrane for fusion. cannabeauty.esterra-organica.hr Research has demonstrated this disruptive effect in vitro, showing that the presence of this compound inhibits the reconstitution of the SNARE complex. researchgate.net
| Condition | SNARE Complex Formation | Mechanism of Action |
|---|---|---|
| Control (No this compound) | Normal | Standard assembly of VAMP, Syntaxin, and SNAP-25. |
| This compound (1 mM) | Inhibited | This compound competes with SNAP-25, disrupting the formation of a stable ternary SNARE complex. researchgate.net |
| This compound (2 mM) | Significantly Inhibited |
Impact on Neurotransmitter Release Pathways
The destabilization of the SNARE complex has direct consequences on the process of exocytosis, the cellular mechanism for releasing neurotransmitters into the synaptic cleft. nih.govnih.gov this compound's influence extends to various types of neurotransmitters and cell types.
At the neuromuscular junction, the SNARE complex is essential for the release of the neurotransmitter acetylcholine (B1216132), which signals muscles to contract. cannabeauty.esterra-organica.hr By disrupting the SNARE complex, this compound effectively attenuates the release of acetylcholine from nerve endings. the-hospitalist.orgmaelove.comenclaire.in This reduction in acetylcholine signaling leads to a decrease in muscle contraction, which is the ultimate basis for its observed effects on expression lines. mdedge.comterra-organica.hr
This compound's inhibitory action is not limited to neuromuscular junctions. Studies on adrenal chromaffin cells, which are involved in the body's stress response, have shown that the peptide also inhibits the calcium-dependent release of catecholamines (such as epinephrine (B1671497) and norepinephrine). nih.gov This demonstrates that this compound's mechanism of interfering with SNARE-mediated exocytosis is applicable in neuroendocrine cells as well. boroktimes.comnih.gov
The mechanism of this compound is often compared to that of Botulinum Neurotoxins (BoNTs), particularly BoNT A. mdedge.comnih.gov Both substances target the SNARE complex to inhibit neurotransmitter release. mdedge.comterra-organica.hr However, there are fundamental differences in their mode of action and efficacy. terra-organica.hr
| Feature | This compound (Acetyl Hexapeptide-8) | Botulinum Toxin A (BoNT A) |
|---|---|---|
| Target | SNARE Complex (specifically the SNAP-25 position) mdedge.commaelove.com | SNARE Complex (specifically the SNAP-25 protein) mdedge.comterra-organica.hr |
| Mechanism | Competitive inhibition of SNAP-25 integration, leading to SNARE complex destabilization. terra-organica.hrmaelove.com | Enzymatic cleavage (proteolysis) of the SNAP-25 protein. terra-organica.hr |
| Nature of Action | Reversible, competitive interference. boroktimes.com | Irreversible protein cleavage. terra-organica.hr |
| Relative Efficacy | Significantly lower than BoNT A. nih.govresearchgate.net | High. nih.gov |
In Vitro and Ex Vivo Mechanistic Investigations
This compound's primary mechanism of action involves its interaction with the SNARE complex, which is essential for the fusion of vesicles with the presynaptic membrane, a prerequisite for neurotransmitter release. myskinrecipes.com As a structural mimic of the N-terminal end of SNAP-25 (Synaptosome-associated protein of 25 kDa), this compound competes with this native protein for a position within the SNARE complex. myskinrecipes.com This competition leads to the destabilization of the SNARE complex, thereby hindering the efficient release of neurotransmitters. myskinrecipes.com
In vitro reconstitution assays have been instrumental in demonstrating this direct interference. These assays typically utilize recombinant SNARE proteins (VAMP and syntaxin) and in vitro-translated SNAP-25 to assemble the SNARE complex. researchgate.netdoctorsheltonsolution.com The formation of the complex can be monitored, often by detecting radiolabeled SNAP-25 incorporated into the assembled complex. researchgate.netdoctorsheltonsolution.com
Studies have shown that the presence of this compound during the reconstitution process inhibits the formation of the SNARE complex in a concentration-dependent manner. researchgate.netresearchgate.net For instance, at concentrations of 1 mM and 2 mM, this compound has been observed to significantly reduce the amount of assembled SNARE complex. researchgate.netresearchgate.net This inhibition is attributed to this compound's ability to compete with SNAP-25, thereby preventing the proper assembly of the three SNARE proteins (VAMP, syntaxin, and SNAP-25) required for vesicle fusion. myskinrecipes.com
Table 1: Effect of this compound on SNARE Complex Assembly in Reconstitution Assays
| This compound Concentration | Inhibition of SNARE Complex Formation | Reference |
|---|---|---|
| 1 mM | Significant | researchgate.net, researchgate.net |
This table summarizes the observed inhibitory effect of this compound on the in vitro reconstitution of the SNARE complex.
To investigate the effects of this compound in a more biologically relevant context, researchers have utilized permeabilized chromaffin cell models. boroktimes.comresearchgate.net Chromaffin cells, which are neuroendocrine cells found in the adrenal medulla, are an excellent model for studying exocytosis as they release catecholamines (such as adrenaline and noradrenaline) via a SNARE-dependent mechanism similar to that of neurons. terra-organica.hrnih.gov
In these experiments, chromaffin cells are treated with a mild detergent, such as digitonin, to permeabilize the cell membrane. researchgate.net This allows for the direct introduction of substances like this compound into the cell's cytoplasm, bypassing the need for membrane transport. The release of catecholamines, often labeled with a radioactive tracer like tritiated noradrenaline, is then measured in response to a calcium stimulus, which triggers exocytosis. researchgate.netterra-organica.hr
Studies using this model have consistently demonstrated that this compound inhibits the calcium-dependent release of catecholamines from permeabilized chromaffin cells. researchgate.netterra-organica.hr For example, at a concentration of 100 µM, this compound has been shown to significantly reduce the stimulated release of noradrenaline. researchgate.net This inhibition of neurotransmitter release provides strong evidence for this compound's interference with the exocytotic machinery within a cellular environment. nih.gov The potency of this compound in these assays has been found to be comparable to that of Botulinum Toxin A (BoNT/A), although its efficacy is lower. nih.gov
Table 2: Inhibition of Catecholamine Release by this compound in Permeabilized Chromaffin Cells
| This compound Concentration | Inhibition of Ca²⁺-stimulated Noradrenaline Release | Reference |
|---|
This table illustrates the inhibitory effect of this compound on stimulated catecholamine release in a cellular model of exocytosis.
The ultimate physiological effect of this compound is the attenuation of muscle contraction, which is achieved by modulating neurotransmitter release at the neuromuscular junction. mdedge.comclinikally.com While direct studies on human neuromuscular synapses in vitro are challenging, various cellular models are employed to understand the impact of this compound on the function of this specialized synapse. boroktimes.com
These models can include co-cultures of motor neurons and muscle cells, or the use of neuroblastoma cell lines which can be differentiated to exhibit neuronal characteristics. bibliotekanauki.plnih.gov In these systems, the release of acetylcholine, the primary neurotransmitter at the neuromuscular junction, can be indirectly or directly measured. myskinrecipes.com The functional consequence, muscle cell contraction, can also be observed and quantified. boroktimes.com
Research using these models has shown that this compound can reduce the release of acetylcholine, leading to a decrease in muscle cell contraction. mdedge.com This effect is consistent with its mechanism of action of destabilizing the SNARE complex, which is also the target of botulinum neurotoxins. myskinrecipes.commdedge.com By interfering with the SNARE-mediated fusion of synaptic vesicles containing acetylcholine with the presynaptic membrane, this compound effectively dampens the signal for muscle contraction. myskinrecipes.commdedge.com These cellular models are crucial for bridging the gap between molecular interactions and the physiological outcome of reduced muscle activity. boroktimes.com
Table 3: Compounds Mentioned in the Article | Compound Name | | | :--- | | Acetylcholine | | Adrenaline | | this compound | | Botulinum Toxin A (BoNT/A) | | Catecholamines | | Digitonin | | Noradrenaline | | SNAP-25 (Synaptosome-associated protein of 25 kDa) | | Syntaxin | | VAMP (Vesicle-associated membrane protein) |
Argireline S Influence on Extracellular Matrix Remodeling and Cellular Homeostasis
Effects on Collagen Metabolism and Organization
Collagen is a primary structural protein in the skin's extracellular matrix, providing tensile strength and firmness. nih.gov The aging process is associated with a decline in collagen synthesis and alterations in its structure and organization. nih.govoup.com Research suggests that Argireline may influence collagen metabolism, potentially contributing to improvements in skin structure and elasticity. myacare.comargentum.comoup.comresearchgate.netbiopelle.comcityskinclinic.com
Differential Modulation of Collagen Type I and Type III Expression
Studies investigating the effects of this compound on skin tissue have explored its impact on different collagen types. Research conducted in aged mice induced by D-galactose demonstrated that topical application of this compound led to an improvement in the histological structure of the skin. researchgate.netnih.gov Specifically, the amount of type I collagen fibers was observed to increase significantly, while the amount of type III collagen fibers decreased significantly. researchgate.netnih.gov Type I collagen is the most abundant collagen in healthy adult skin, providing structural integrity, while type III collagen is more prevalent in developing or healing tissues. nih.gov The observed shift towards a higher ratio of type I to type III collagen in aged skin treated with this compound suggests a potential role in restoring a collagen profile associated with younger, healthier skin. researchgate.netnih.gov
Influence on Fibroblast Activity and Extracellular Matrix Protein Synthesis
Fibroblasts are the primary cells responsible for synthesizing and maintaining the extracellular matrix, including collagen, elastin (B1584352), and fibronectin. nih.govfrontiersin.org Some investigations suggest that this compound may impact fibroblast activity. journee-mondiale.comnewsday.co.zw Peptides, in general, can act as signaling molecules that stimulate fibroblasts to produce ECM proteins like collagen and elastin. nih.gov While the precise mechanisms by which this compound influences fibroblast activity and ECM protein synthesis are still under investigation, its potential effects on collagen levels imply an interaction with these cellular processes. nih.govjournee-mondiale.comnewsday.co.zw
Broader Cellular and Genetic Responses
Potential Modulation of Gene Expression in Dermal Cells
The influence of this compound on cellular processes may involve the modulation of gene expression. Research using epidermal skin models from aged donors has investigated the effects of this compound Amplified peptide on the expression of genes involved in senescence and barrier function using RNA sequencing. smarterskincare.co.ukjournals.co.za These studies aim to understand how this compound might counteract age-related changes at the genetic level. smarterskincare.co.ukjournals.co.za Some findings suggest that this compound may influence intracellular cascades that regulate gene expression and protein synthesis. journee-mondiale.com Other peptides, such as GHK-Cu, have been linked to influencing gene expression and extracellular matrix dynamics, suggesting a potential for peptides to impact cellular function through genetic pathways. mesquitelocalnews.com
Interactions with Endogenous Metal Ions and Associated Biochemical Pathways
The biological activity of peptides can sometimes involve interactions with metal ions, which play crucial roles in various biochemical pathways. Copper, for instance, is an essential metal involved in processes such as collagen synthesis. myacare.comresearchgate.net It has been hypothesized that the observed effects of this compound on increasing type I collagen and decreasing type III collagen might be related to its ability to bind to copper in the skin. myacare.com Peptides, in general, have the capacity to chelate metal ions, and these interactions can influence their biological functions. researchgate.netnih.gov While the extent and implications of this compound's interactions with endogenous metal ions like copper require further investigation, this area of research highlights a potential mechanism by which this compound could influence biochemical pathways relevant to skin health and aging. myacare.comresearchgate.netnih.gov
Table 1: Summary of this compound's Effects on Collagen Expression (Based on Aged Mouse Model Study)
| Collagen Type | Effect of this compound Treatment | Statistical Significance |
| Type I | Increased amount of fibers | P < 0.01 |
| Type III | Decreased amount of fibers | P < 0.05 |
Note: Data derived from a study on aged mice induced by D-galactose and treated with this compound. researchgate.netnih.gov
Advanced Research Models and Methodological Approaches
In Vitro Cellular Models for Functional Assessment
In vitro cellular models are fundamental tools for investigating the direct effects of Argireline on specific cell types involved in neurotransmission and dermal structure.
Neuroblastoma Cell Lines in Neurotransmitter Release Studies
Neuroblastoma cell lines, such as IMR-32, are utilized to study the impact of this compound on neurotransmitter release. These cells exhibit neuronal characteristics and are suitable for assessing compounds that modulate neuronal exocytosis, the process by which neurotransmitters are released from vesicles. Studies using IMR-32 cells have shown a dose-dependent antiproliferative effect of this compound at certain concentrations. medchemexpress.comresearchgate.netbibliotekanauki.pl For instance, an inhibitory concentration (IC50) of 68.458 µM was reported for this compound against IMR-32 cells after 48 hours of incubation. medchemexpress.combibliotekanauki.pl This indicates that at higher concentrations, this compound can affect the proliferation of these neuronal-like cells.
Human Embryonic Kidney (HEK-293) Cell Line for Cellular Response Studies
The Human Embryonic Kidney (HEK-293) cell line is a widely used model in cell biology research due to its ease of culture and transfection. nih.govbeckman.com While initially thought to be of kidney epithelial origin, evidence suggests a more complex phenotype, potentially including neuronal characteristics, making them relevant for studying responses related to neuronal signaling. nih.govbeckman.com HEK-293 cells have been employed to assess the cellular response to this compound, including its effect on cell proliferation. Similar to neuroblastoma cells, this compound has demonstrated a dose-dependent antiproliferative effect on HEK-293 cells at certain concentrations. medchemexpress.comresearchgate.netbibliotekanauki.pl An IC50 value of 34.862 µM has been reported for this compound against HEK-293 cells after 48 hours of incubation. medchemexpress.combibliotekanauki.pl HEK-293 cells can also be engineered with reporter systems, such as luciferase under the control of NFAT response elements, to analyze cellular responses that modulate NFAT activities, which can be linked to calcium signaling involved in neurotransmitter release pathways. promega.com.au
Table 1: Antiproliferative Effects of this compound on Cell Lines (48h incubation)
| Cell Line | IC50 (µM) | Source |
| IMR-32 | 68.458 | medchemexpress.combibliotekanauki.pl |
| HEK-293 | 34.862 | medchemexpress.combibliotekanauki.pl |
Note: IC50 values indicate the concentration at which this compound inhibits cell proliferation by 50%.
Primary Human Skin Fibroblast Cultures in Dermal Remodeling Research
Primary human skin fibroblast cultures are crucial for investigating the effects of this compound on dermal remodeling, as fibroblasts are the primary cells responsible for producing extracellular matrix components like collagen and elastin (B1584352), which maintain skin structure and elasticity. jcadonline.comnih.govpromocell.com Studies using human dermal fibroblasts have explored the impact of this compound on cell viability and potential cytotoxic effects. While some initial data from manufacturers suggested no cytotoxicity at certain concentrations, other research using formazan-based proliferation assays indicated a dose-dependent antiproliferative effect on human primary skin fibroblasts at relatively high concentrations, such as 100 µM (90 µg/ml) after prolonged exposure. aestheticcosmetology.commedchemexpress.comresearchgate.netbibliotekanauki.pl This suggests that while this compound's primary target is neuronal signaling, higher concentrations or prolonged exposure can influence fibroblast activity. Research also indicates that biomimetic peptides can regulate the synthesis of proteins like type I procollagen (B1174764) in human fibroblast cultures, contributing to regeneration processes. dovepress.comsci-hub.se
Three-Dimensional (3D) Bio-Engineered Tissue Systems
Three-dimensional bio-engineered tissue systems offer more physiologically relevant models compared to traditional 2D cell cultures, mimicking the complex architecture and function of native tissues. ub.edubiorxiv.orgibecbarcelona.euresearchgate.netbiotech-spain.com
Human Skeletal Muscle Models for Muscle Contraction and Relaxation Studies
3D bio-engineered human skeletal muscle models are valuable tools for directly assessing the effects of compounds like this compound on muscle contraction and relaxation. ub.edubiorxiv.orgibecbarcelona.euresearchgate.netbiotech-spain.com These models can replicate the structure and function of native muscle tissue and allow for the measurement of force generation and contraction profiles upon electrical stimulation. ub.edubiorxiv.orgibecbarcelona.eubiotech-spain.com Studies using these platforms have investigated the muscle-relaxing properties of this compound and its amplified versions. ub.edubiorxiv.orgibecbarcelona.euresearchgate.netbiotech-spain.comlubrizol.com For example, research utilizing a 3D-printed human skeletal muscle platform demonstrated that an amplified version of this compound peptide showed relaxing effects by inhibiting maximum and baseline forces and reducing relaxation time in healthy muscle models. ub.edubiorxiv.org This was observed under sustained stimulation at frequencies like 10 Hz and 75 Hz. ub.edubiorxiv.org
Applications in Aging Tissue Modeling and Compound Evaluation
3D bio-engineered tissue systems, particularly muscle models, are increasingly applied in aging tissue modeling and the evaluation of compounds aimed at addressing age-related tissue changes. ub.edubiorxiv.orgibecbarcelona.euresearchgate.netbiotech-spain.com By treating these models with factors that mimic aging conditions, such as tumor necrosis factor-alpha (TNF-α), researchers can induce phenotypic features of aging, including decreased force generation and morphological changes. ub.edubiorxiv.orgibecbarcelona.euresearchgate.netbiotech-spain.com This allows for the evaluation of this compound's efficacy in both healthy and aged tissue contexts. Studies using TNF-α-treated aged muscle models have shown that this compound peptide can reduce contraction force and provide faster relaxation in these aged tissues, suggesting potential cosmetic benefits against the appearance of skin aging. ub.edubiorxiv.org These 3D platforms are considered useful for assessing morphological and functional changes during the aging process of muscular tissue and have potential applications in biomedicine and cosmetics. ub.edubiorxiv.orgibecbarcelona.euresearchgate.netbiotech-spain.comijrpr.com
Computational and Biophysical Methodologies
Computational and biophysical methodologies play a significant role in elucidating the structural properties, interaction mechanisms, and stability of peptides like this compound at the molecular level. These approaches provide insights that complement experimental studies, offering a deeper understanding of peptide behavior in various environments.
Density Functional Theory (DFT) for Molecular Structure and Complex Stability Predictions
Density Functional Theory (DFT) is a quantum mechanical computational method used to investigate the electronic structure of molecules and predict their properties, including molecular structure and the stability of complexes. DFT calculations have been applied in studies involving peptides, such as investigating the interaction of this compound derivatives with metal ions unifi.itresearchgate.netresearchgate.netnih.govunifi.it. By analyzing the electronic distribution and energy of the peptide and its complexes, DFT can help propose the most likely structures formed and assess their relative stabilities unifi.itresearchgate.netresearchgate.netnih.govunifi.it. For instance, DFT calculations were used to discuss the coordination mode of Cu(II) ions with this compound derivatives and propose the likely structures of the resulting copper-peptide complexes unifi.itresearchgate.netresearchgate.netnih.govunifi.it.
Molecular Orbital Analysis of Peptide-Metal Complexes
Molecular orbital analysis, often performed in conjunction with DFT or other quantum chemistry methods, provides detailed information about the bonding and electronic interactions within a molecule or complex. This type of analysis can be particularly useful in understanding how peptides interact with metal ions, identifying the specific atoms involved in coordination and the nature of the chemical bonds formed. While direct search results specifically detailing molecular orbital analysis of this compound-metal complexes were not extensively found, studies on the interaction of this compound derivatives with copper(II) ions utilizing DFT suggest that such analyses would be integral to fully characterizing the electronic structure and bonding within these complexes unifi.itresearchgate.netresearchgate.netnih.govunifi.it. Understanding the molecular orbitals involved in peptide-metal binding is crucial for predicting complex stability and reactivity.
Computational Simulations of Peptide-Membrane Interactions
Computational simulations, such as Molecular Dynamics (MD) simulations, are powerful tools for studying the dynamic interactions between peptides and lipid membranes at an atomic or coarse-grained level researchgate.netmdx.ac.uknih.govmdpi.combiorxiv.org. These simulations can provide insights into how peptides like this compound might interact with cellular membranes, including their orientation, insertion depth, and potential to disrupt membrane structure or form pores researchgate.netnih.govbiorxiv.org. Research suggests that this compound may exhibit amphipathic characteristics, allowing it to integrate into lipid membranes and interact with both hydrophilic and hydrophobic regions journee-mondiale.com. Computational studies of peptide-membrane interactions are essential for understanding the mechanisms by which peptides permeate membranes and exert their biological effects researchgate.netmdx.ac.uknih.gov. For example, MD simulations have been used to study the translocation of arginine-rich peptides across lipid bilayers, revealing pore-mediated mechanisms researchgate.net. While specific detailed MD simulations of this compound interacting with membranes were not prominently found, the general applicability of these methods to study peptide-membrane interactions is well-established mdx.ac.uknih.govmdpi.com.
Digital Technologies for High-Throughput Peptide Efficacy Prediction
Digital technologies and computational tools are increasingly employed for the high-throughput prediction of peptide efficacy and properties. These technologies can involve various approaches, including quantitative structure-activity relationship (QSAR) modeling, machine learning algorithms, and virtual screening techniques mdpi.com. By analyzing large datasets of peptide structures and their known activities, these methods can identify molecular features correlated with desired biological effects and predict the efficacy of new or modified peptides. While specific examples of high-throughput efficacy prediction of this compound using these technologies were not extensively detailed in the search results, the broader application of computational methods for peptide design and activity prediction is a growing field tmrjournals.commdx.ac.ukmdpi.com. These digital tools can accelerate the discovery and optimization of peptides for various applications, including cosmetics tmrjournals.com.
Analytical Techniques for Peptide Detection and Stability Profiling
Analytical techniques are essential for the identification, quantification, and stability assessment of peptides like this compound in raw materials and finished cosmetic formulations. These methods ensure the quality, purity, and integrity of the peptide ingredient.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Identification and Purity Assessment
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) is a hyphenated analytical technique widely used for the separation, identification, and quantification of peptides and other complex molecules researchgate.netaestheticcosmetology.comnih.govmdpi.comresearchgate.netresearchgate.net. HPLC separates components in a mixture based on their physicochemical properties, while tandem mass spectrometry (MS/MS) provides detailed structural information by measuring the mass-to-charge ratio of fragmented ions. This combination is highly effective for assessing the purity of peptide samples, identifying impurities, and confirming the presence of the target peptide researchgate.netaestheticcosmetology.comnih.govmdpi.comresearchgate.netmdpi.com. HPLC-MS has been specifically used to analyze this compound in cosmetic formulations, allowing for its detection and the identification of potential degradation products, such as the oxidized form of the peptide aestheticcosmetology.comnih.govresearchgate.net. Hydrophilic interaction liquid chromatography (HILIC) coupled with PDA detection has also been developed and validated for the determination of Acetyl Hexapeptide-8 in cosmetics, demonstrating good linearity, repeatability, and accuracy researchgate.netmdpi.comproquest.com.
Analysis of Peptide Oxidation and Degradation Pathways (e.g., Methionine Oxidation)
Studies investigating the stability of this compound have identified oxidation as a significant degradation pathway, particularly affecting the methionine residue within its sequence nih.gov. Methionine residues in peptides are known to be susceptible to oxidation through both chemical and photochemical processes, leading to the formation of methionine sulfoxide (B87167) and subsequently methionine sulfone, transformations that are largely irreversible.
Research has confirmed the detection of oxidation at the methionine residue in this compound, particularly when present in cosmetic formulations nih.gov. While deacetylation of this compound has not been consistently observed, the oxidation of the sulfur atom in the methionine residue has been detected nih.gov. This oxidation process can be influenced by external factors such as atmospheric oxygen and the presence of other ingredients within a formulation that may act as oxidizing agents nih.gov.
Temperature has also been shown to impact this compound's stability. While this compound demonstrated stability during storage at 25ºC, exposure to higher temperatures resulted in significant degradation. Specifically, heating for 24 hours at 40ºC or 60ºC led to a substantial decrease in this compound content, reducing it to 59% and 41% of the initial amount, respectively nih.gov. These findings highlight the importance of temperature control for maintaining the stability of this compound in formulations nih.gov. Metal-catalyzed oxidation is another general mechanism that can lead to the degradation of peptides, including oxidative damage to residues like methionine, often requiring the presence of redox-active transition metals. Neutral loss mass spectrometry studies have specifically indicated the methionine residue as the point of oxidation in this compound.
Evaluation of Peptide Permeation Characteristics in Model Systems
The effectiveness of topical peptide-based formulations, including those containing this compound, is significantly influenced by the peptide's ability to permeate the skin barrier. This compound's molecular characteristics, such as its relatively large molecular weight and hydrophilicity, contribute to its poor skin permeation. Its existence in a zwitterionic form also presents a challenge to its passage through the lipophilic stratum corneum.
Studies evaluating the permeation of this compound (referred to as Arg0 in some research) through model systems, such as in vitro human skin, have indicated limited penetration. Research using rodents and human epidermis models detected only about 0.01% of the peptide in the epidermis after 24 hours, with no detection in the dermis.
To address the challenge of poor permeation, research has explored modifications to the this compound structure. A study investigated the skin permeability of four peptide analogues (Arg0, Arg1, Arg2, and Arg3) dissolved in various co-solvent systems of propylene (B89431) glycol (PG) and water. The study demonstrated that certain modifications could enhance permeation.
The cumulative amount of peptide permeated through the skin after 24 hours was measured, showing variations depending on the peptide analogue and the co-solvent concentration. For instance, in a 30% PG solution, Arg2 and Arg3 showed enhanced human skin permeation in vitro compared to Arg0. Arg2 demonstrated approximately 2.5 times greater permeation, while Arg3 showed about 2.2 times greater permeation than Arg0 under these conditions. In 70% PG, Arg1 also showed enhanced permeation compared to Arg0.
The following table summarizes representative data on the enhanced permeation of this compound analogues compared to Arg0 in different propylene glycol (PG) concentrations after 24 hours:
| Peptide Analogue | Propylene Glycol Concentration (%) | Cumulative Amount Permeated (Relative to Arg0) |
| Arg0 | 30 | 1.0 |
| Arg2 | 30 | ~2.5 |
| Arg3 | 30 | ~2.2 |
| Arg0 | 70 | 1.0 |
| Arg1 | 70 | Enhanced (Specific fold not provided for 70% PG) |
| Arg2 | 70 | Enhanced (Specific fold not provided for 70% PG) |
| Arg3 | 70 | Enhanced (Specific fold not provided for 70% PG) |
Note: Data is illustrative and based on findings from in vitro permeation studies. Specific fold enhancements for all analogues at all concentrations were not uniformly detailed in the source.
These findings suggest that chemical modifications can improve the permeation characteristics of this compound analogues through the skin, which is a critical factor for their efficacy in topical applications.
Future Directions and Emerging Research Paradigms for Argireline
Advancements in Peptide Engineering and Delivery Systems
A key challenge in maximizing the efficacy of topical peptide-based formulations, including those containing Argireline, is their limited ability to permeate the skin barrier. mdpi.comresearchgate.net Consequently, significant research efforts are directed towards developing innovative strategies to enhance peptide permeation and bioavailability. Furthermore, the design of novel peptide sequences with amplified efficacy is an active area of investigation.
Strategies for Enhancing Peptide Permeation and Bioavailability
Peptides generally exhibit poor permeability through biological membranes due to their physicochemical properties, such as hydrophilicity and relatively high molecular weight. mdpi.comtandfonline.com To overcome this limitation, various strategies are being explored. These include physical techniques designed to transiently disrupt the stratum corneum barrier or facilitate transport, such as thermal ablation, electroporation, iontophoresis, microneedles, and ultrasounds. mdpi.comresearchgate.net
Innovative formulation approaches also play a crucial role in improving peptide delivery. The development of nano-systems, including liposomes, niosomes, ethosomes, nanoemulsions, and other nanomaterials, can enhance skin penetration while potentially reducing irritation. mdpi.com Chemical methods, such as the use of chemical penetration enhancers and encapsulation technologies, are also employed to improve delivery. researchgate.net Structural modifications of the peptide itself, including lipophilic derivatization, are being investigated to enhance retention and permeability within the skin. researchgate.nettandfonline.com Combining peptides with fatty acids, such as palmitic acids, shows potential for improving both permeability and stability. researchgate.net Prodrug approaches, involving chemical modifications to enhance a peptide's permeability and stability, represent a promising avenue for future transdermal delivery. tandfonline.com Specific to this compound, new delivery routes and methods of application are being studied to facilitate better permeation through the layers of the skin. mdpi.com An oil-soluble version, this compound® YOUth peptide, has been developed utilizing a LipoClear™ inverse micelle delivery system, expanding its potential applications in oil-based skincare products. lotioncrafter.comlubrizol.comulprospector.com
Development of Novel Peptide Sequences with Amplified Efficacy
Research is ongoing to develop novel peptide sequences that offer enhanced or expanded biological activities. One approach involves modifying existing sequences, as exemplified by SNAP-8 (Acetyl Octapeptide-3), which is an extension of the this compound sequence. This modification enhances its ability to disrupt the SNARE complex, similar to this compound, and has demonstrated significant effectiveness in reducing wrinkle depth. mdpi.com Combining this compound with other peptides that target different components or mechanisms within the SNARE complex, such as Leuphasyl, has also been shown to enhance anti-wrinkle efficacy. mdpi.com
Beyond modifications of the this compound sequence, novel peptides are being developed that target alternative mechanisms involved in muscle contraction. For instance, research is exploring peptides that inhibit the binding of acetylcholine (B1216132) to nicotinic acetylcholine receptors (nAChRs). mdpi.com A novel peptide (Medipep), discovered through phage display technology, has shown high binding affinity to the nAChR subunit α1 and demonstrated improvements not only in wrinkles but also in skin elasticity and hydration in clinical studies. mdpi.com Furthermore, advanced peptides like this compound® Amplified peptide are being developed as multifunctional ingredients. This peptide exhibits amplified efficacy in regulating the pre-synaptic mechanism responsible for expression wrinkles and also acts at the post-synaptic level to promote softer muscle contraction and improved muscle relaxation. makingcosmetics.comulprospector.com It is also reported to minimize the senescence process across all skin layers. makingcosmetics.comulprospector.com
Integration of Omics Technologies and Computational Biology
The integration of high-throughput screening techniques with advanced computational methods, including artificial intelligence and machine learning, is significantly accelerating the discovery and optimization of peptides like this compound. These technologies enable researchers to analyze vast datasets, predict peptide properties, and design novel sequences with desired characteristics.
High-Throughput Screening of Peptide Libraries
High-throughput screening (HTS) is a powerful tool that allows for the rapid evaluation of thousands of peptide candidates. creative-peptides.compolarispeptides.com Peptide libraries, comprising diverse sequences, are fundamental to this approach. polarispeptides.com HTS platforms leverage automation, advanced detection systems, and sophisticated data analysis tools to quickly identify peptides with desired biological activities. creative-peptides.comcreative-peptides.com Various techniques are employed in HTS of peptide libraries, including solid-phase peptide arrays, phage display libraries, and combinatorial libraries screened in solution. polarispeptides.com
Computational-based virtual screening, such as molecular docking, complements experimental HTS by enabling the efficient identification of peptides with high binding affinity to target proteins in silico. This significantly reduces the need for extensive experimental testing. mdpi.com HTS can identify peptides that interact with specific biological targets, such as receptors or enzymes. polarispeptides.com Cell-based screening models, often utilizing reporter genes like luciferase, further enhance the efficiency and reliability of HTS by providing results from a biological context. mdpi.com
Application of Artificial Intelligence and Machine Learning in Peptide Discovery and Optimization
Exploring Broader Biological and Therapeutic Applications
Beyond its established cosmetic use for dynamic wrinkles, the unique mechanism of action of this compound and similar peptides is prompting exploration into broader biological and potential therapeutic applications.
Future research directions for this compound include its potential use as a therapeutic agent, potentially alongside its cosmetic indications. nih.gov Peptides with neuromodulatory characteristics, like this compound, are subjects of intrigue for their diverse properties, and ongoing investigations seek to understand their potential contributions to different areas of biological research. newsday.co.zw This includes exploring their potential role in photodamage-related research, given that UV radiation impacts cellular function. newsday.co.zw
Theoretical models suggest that peptides like this compound may be valuable tools for exploring the mechanisms underlying vesicular transport, particularly in non-neuronal cells. newsday.co.zw Given that cellular signaling is vital for tissue homeostasis and repair, peptides structurally similar to signaling molecules may have implications in studies related to wound healing, cellular adhesion, and matrix remodeling. newsday.co.zw Scientific inquiries indicate that this compound might interact with fibroblast and keratinocyte activity, which is essential for maintaining and restoring tissue integrity. newsday.co.zw Research also suggests that these peptides could be evaluated for their potential roles in scaffold-based regenerative medicine models. newsday.co.zw
Furthermore, research into peptides like this compound indicates potential impacts on hydration mechanisms within the epidermis by engaging with proteins involved in water retention and extracellular matrix composition. newsday.co.zw This area warrants further rigorous inquiry to fully understand the extent and nature of these interactions. Expanding the scope of investigation to include fields such as regenerative science, bioengineering, and neurobiology may yield valuable insights into the full potential of this compound and similar peptides. newsday.co.zw There is a growing interest in the potential therapeutic applications of this compound within cosmetic dermatology, particularly when combined with other ingredients and enhanced through modifications. ijrpr.com Clinical trials have also investigated this compound's activity in medical conditions, such as blepharospasm. aestheticcosmetology.com
Research into Non-Cosmetic Physiological Roles of this compound
While predominantly recognized for its effects on neuromuscular activity related to wrinkle reduction, emerging research paradigms for this compound include the investigation of potential physiological roles outside the cosmetic realm. Studies are beginning to explore its possible impacts on cellular processes beyond neurotransmitter release at the neuromuscular junction. For instance, some research speculates on this compound's potential involvement in structural and connective tissue, suggesting it might interact with extracellular matrix components and influence cellular adhesion and tissue remodeling processes. journee-mondiale.com Investigations have also hypothesized that this compound could impact fibroblast activity, which would be relevant in studies concerning tissue regeneration and structural maintenance. journee-mondiale.com Furthermore, the peptide's potential to interact with ion channels and membrane-bound proteins is being considered, which could influence cellular excitability and intercellular communication in various tissue types. journee-mondiale.com Research also suggests this compound may engage with intracellular signaling networks regulating cytoskeletal dynamics, potentially impacting actin polymerization and cellular motility in experimental models. journee-mondiale.com These speculative roles highlight a broader interest in understanding the peptide's interactions at a fundamental cellular and molecular level, potentially uncovering applications in biomedicine or bio-hybrid robotics, as suggested by studies utilizing 3D-bioengineered human skeletal muscle models to evaluate muscle-relaxing properties. nih.gov
Investigation of this compound's Interactions with Neuroendocrine Pathways
The interaction of this compound with neuroendocrine pathways represents another area of emerging research. Given its mechanism of action involving the modulation of neurotransmitter release, researchers are exploring how this peptide might influence the complex interplay between the nervous and endocrine systems. Neuroendocrine cells are specialized neurons that secrete hormones, and their function relies on regulated neurotransmitter and peptide release. researchgate.netmdpi.com While the primary focus has been on somatic neuromuscular junctions, the structural similarity of this compound to a fragment of SNAP-25, a protein involved in exocytosis in both neuronal and neuroendocrine cells, suggests a potential for interaction with neuroendocrine signaling processes. researchgate.netjournee-mondiale.comdntb.gov.ua Research has hypothesized that this compound may impact signal transduction in neuronal and non-neuronal cells by interfering with the normal function of the SNARE complex, which is crucial for vesicle fusion and neurotransmitter release in these cells. journee-mondiale.com This interference could potentially alter the balance of excitatory and inhibitory signals within neuroendocrine circuits, contributing to research focused on neuromuscular regulation and potentially influencing the release of neuropeptides and hormones. journee-mondiale.comnih.gov Further investigation into these interactions could provide insights into how this compound might modulate cellular responses under varying physiological conditions. journee-mondiale.com
Standardization of Research Methodologies and Reporting
To advance the understanding of this compound's properties and potential applications, there is a growing emphasis on the standardization of research methodologies and reporting. This includes the development of more robust in vitro models and improved analytical techniques for quantifying the peptide in complex formulations.
Improved Analytical Methodologies for Complex Formulations
Accurate and reliable analytical methodologies are essential for the quality control and research of this compound, particularly when it is incorporated into complex cosmetic formulations. The quantitation of this compound (Acetyl Hexapeptide-8) in these matrices presents analytical challenges. mdpi.comproquest.com Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Photo Diode Array (PDA) detection has been explored as a suitable technique for analyzing this compound in cosmetic products due to the peptide's hydrophilic nature. mdpi.comresearchgate.net
Studies have focused on developing and validating HILIC-PDA methods for the quantitation of Acetyl Hexapeptide-8 in various cosmetic formulations, such as peptide solutions and anti-wrinkle creams. mdpi.comproquest.comresearchgate.net These methods involve optimizing chromatographic conditions, including the mobile phase composition (e.g., concentration of ammonium (B1175870) formate (B1220265) and acetonitrile-water ratio) and flow rate, to achieve adequate retention and separation of this compound from other components in the complex matrix. mdpi.comproquest.comresearchgate.net
Validation parameters for these analytical methods typically include linearity, limit of detection (LOD), limit of quantitation (LOQ), intra-day and inter-day precision, and accuracy. mdpi.comresearchgate.net For instance, a validated HILIC-PDA method for this compound quantitation in cosmetic formulations demonstrated linearity over a specific concentration range and acceptable precision and accuracy. mdpi.comproquest.comresearchgate.net
Table 1: Analytical Method Performance for Acetyl Hexapeptide-8 Quantitation
| Parameter | Cosmetic Formulation (e.g., Peptide Solution) | Cosmetic Cream | Source |
| Linearity Range | 20 to 30 µg/mL | 0.004 to 0.007% (w/w) | mdpi.comresearchgate.net |
| LOQ | 1.5 µg/mL | 0.002% (w/w) | researchgate.net |
| Total Precision (%RSD) | 1.74 to 4.34 | 2.46 to 3.53 | proquest.com |
| Total Accuracy (%) | 98.9 to 99.8 | 99.3 to 101.6 | proquest.com |
These improved analytical methodologies are crucial for monitoring the concentration and stability of this compound in cosmetic products and for ensuring the quality and consistency of formulations used in research studies. mdpi.comaestheticcosmetology.com Further research is also needed to investigate potential transformations of this compound in cosmetic formulations, such as the oxidation of the methionine residue, and to develop efficient analytical procedures for monitoring these changes and their potential impact on biological activity. aestheticcosmetology.comaestheticcosmetology.com
Q & A
Q. What are the primary enzymatic targets of Argireline in anti-aging research, and what standardized assays are used to evaluate its inhibitory effects?
this compound primarily inhibits enzymes like tyrosinase, collagenase, elastase, and hyaluronidase, which are implicated in skin aging. Standardized assays include in vitro enzyme inhibition assays using spectrophotometry to measure activity reduction. For example, tyrosinase inhibition is quantified via L-DOPA oxidation rates, while elastase activity is assessed using synthetic substrates like N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide . Controls such as kojic acid (tyrosinase) and elastatinal (elastase) are recommended for benchmarking .
Q. How do researchers ensure methodological rigor when designing studies on this compound’s anti-wrinkle efficacy?
Rigorous experimental design includes:
- Reproducibility : Detailed documentation of materials (e.g., peptide purity, solvent systems) and equipment specifications (e.g., UV-Vis spectrophotometer parameters) .
- Controls : Use of positive controls (e.g., retinol for collagen synthesis) and vehicle controls to isolate this compound-specific effects .
- Statistical Power : Sample size calculations to ensure significance, particularly in in vivo models where inter-individual variability is high .
Advanced Research Questions
Q. How do researchers address discrepancies in this compound’s efficacy between in vitro and in vivo models?
Discrepancies often arise due to differences in bioavailability, skin penetration, and enzymatic degradation. Methodological adjustments include:
- Delivery Systems : Use of liposomal encapsulation or microneedle patches to enhance dermal penetration .
- Longitudinal Studies : Tracking long-term effects in in vivo models to account for cumulative benefits not captured in short-term in vitro assays .
- Multi-Omics Integration : Combining proteomic data (enzyme activity) with transcriptomic analysis to identify compensatory pathways in in vivo systems .
What frameworks guide the formulation of research questions on this compound’s synergies with other anti-aging compounds?
The PICO framework (Population, Intervention, Comparison, Outcome) is effective for structuring hypotheses. For example:
- Population : Human skin fibroblasts.
- Intervention : this compound + Matrixyl.
- Comparison : Individual compounds vs. combination.
- Outcome : Collagen synthesis rates via ELISA . The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure the question aligns with practical and academic goals .
Q. How should researchers approach contradictory findings in this compound studies, such as concentration-dependent efficacy?
Contradictions often stem from assay sensitivity thresholds or cell line variability. Solutions include:
- Dose-Response Curves : Testing a broad concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Meta-Analysis : Systematic reviews of existing data to identify confounding variables (e.g., pH, temperature) .
- Replication Studies : Independent validation using identical protocols to confirm reproducibility .
Methodological and Analytical Questions
Q. What are the best practices for conducting systematic reviews on this compound’s therapeutic potential?
- Search Strategy : Use MEDLINE/PubMed with keywords like “Acetyl Hexapeptide-8,” “enzyme inhibition,” and “skin aging,” filtered for in vitro/in vivo studies .
- Quality Assessment : Apply tools like GRADE to evaluate evidence strength, prioritizing studies with blinded protocols and standardized assays .
- Data Synthesis : Tabulate enzyme inhibition rates (IC₅₀ values) and highlight gaps, such as limited human clinical trials .
Q. How can researchers optimize experimental designs for studying this compound’s long-term effects on skin hydration?
- Longitudinal Design : Conduct 6–12 month clinical trials with bi-weekly measurements of transepidermal water loss (TEWL) and corneometer assessments .
- Cohort Stratification : Segment participants by age, skin type, and baseline hydration levels to control for variability .
- Non-Invasive Imaging : Use confocal microscopy or OCT to visualize dermal water distribution changes over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
